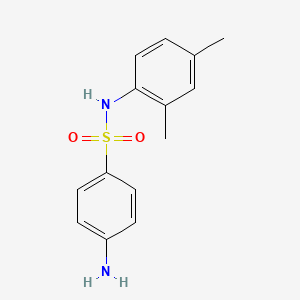

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-8-14(11(2)9-10)16-19(17,18)13-6-4-12(15)5-7-13/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWZHEGLRDAZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354965 | |

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327069-28-3 | |

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. The document delineates a validated, two-step synthetic pathway, commencing with the coupling of 4-acetamidobenzenesulfonyl chloride and 2,4-dimethylaniline, followed by the acidic hydrolysis of the intermediate acetamide. The rationale behind the selection of reagents, reaction conditions, and purification strategies is discussed in detail to provide a profound understanding of the synthetic process. Furthermore, this guide outlines a comprehensive characterization protocol employing a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Expected analytical data are presented in a structured format to serve as a reliable reference for compound verification. This document is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel sulfonamide-based compounds.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in the field of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Since the groundbreaking discovery of the antibacterial properties of prontosil in the 1930s, the benzenesulfonamide scaffold has been extensively explored, leading to the development of drugs with diverse pharmacological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.[1] The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets.

The title compound, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, is a member of this important class of molecules. Its structure, featuring a primary aromatic amine and a substituted N-aryl group, presents a valuable platform for further chemical modification and exploration of its biological potential. The primary amino group can be readily derivatized to generate a library of compounds for structure-activity relationship (SAR) studies, while the N-(2,4-dimethylphenyl) moiety influences the compound's lipophilicity and conformational preferences, which can significantly impact its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed roadmap for the synthesis and rigorous characterization of this key intermediate, empowering researchers to confidently produce and validate this compound for their drug discovery endeavors.

Strategic Synthesis Pathway

The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is most effectively achieved through a two-step sequence. This approach prioritizes the use of a protecting group for the aniline nitrogen to prevent undesired side reactions during the initial sulfonamide bond formation. The chosen pathway is outlined below.

Rationale for the Synthetic Approach

A direct reaction between 4-aminobenzenesulfonyl chloride and 2,4-dimethylaniline is often complicated by the reactivity of the amino group on the sulfonyl chloride, which can lead to polymerization or other side products. To circumvent this, the amino group is protected as an acetamide. The acetyl group is stable under the conditions required for the sulfonamide bond formation and can be readily removed in the subsequent step.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis process.

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocols

2.3.1. Step 1: Synthesis of 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide

This step involves the nucleophilic attack of the amino group of 2,4-dimethylaniline on the sulfonyl chloride of 4-acetamidobenzenesulfonyl chloride. Pyridine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Protocol:

-

To a stirred solution of 2,4-dimethylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) dropwise.

-

Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide as a white solid.

2.3.2. Step 2: Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the final product.

Protocol:

-

Suspend 4-acetamido-N-(2,4-dimethylphenyl)benzenesulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate until the pH is approximately 8-9.[2]

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Comprehensive Characterization

Unequivocal confirmation of the structure and purity of the synthesized 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is paramount. A multi-technique approach is essential for a thorough characterization.

Analytical Data Summary

The following table summarizes the expected analytical data for the target compound.

| Analytical Technique | Parameter | Expected Value/Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~9.8 (s, 1H, SO₂NH), 7.3-7.5 (d, 2H, Ar-H), 6.9-7.1 (m, 3H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 5.8 (s, 2H, NH₂), 2.2 (s, 3H, CH₃), 2.0 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~152.0, 138.0, 136.0, 135.0, 131.0, 129.0, 128.0, 127.0, 126.0, 113.0, 21.0, 18.0 |

| FTIR (ATR) | Wavenumber (cm⁻¹) | 3450-3300 (N-H stretch, amine), 3250 (N-H stretch, sulfonamide), 1330-1310 (S=O asymmetric stretch), 1160-1140 (S=O symmetric stretch)[3] |

| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ calculated for C₁₄H₁₆N₂O₂S: 277.10 |

Detailed Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Obtain a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the [M+H]⁺ ion.

Structural Confirmation Diagram

The following diagram illustrates the key structural features of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide and their correlation with the expected analytical signals.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the sulfonamide derivative, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. While specific experimental data for this compound is not extensively documented in public literature, this guide serves as a robust framework for researchers, scientists, and drug development professionals. It outlines the critical role of these properties in medicinal chemistry and provides detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. This document is intended to empower researchers to generate high-quality, reliable data for this and structurally similar compounds, thereby accelerating drug discovery and development programs.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its physicochemical properties. These characteristics govern a molecule's behavior within biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME).[1][2] For sulfonamide-based compounds, which represent a versatile and enduring scaffold in medicinal chemistry, a thorough understanding of these properties is paramount.[3][4] Sulfonamides have found applications in treating a wide array of diseases, from bacterial infections to cancer and central nervous system disorders.[5][6][7]

The subject of this guide, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, combines the polar sulfonamide and amino functionalities with a nonpolar dimethylphenyl group. This structural amalgamation necessitates a careful evaluation of its physicochemical profile to predict its pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are not mere data points; they are critical indicators that guide lead optimization, formulation development, and toxicological assessment.[8] This guide will provide the methodologies to elucidate these crucial parameters.

Compound Identification and Structure

A clear identification of the molecule is the foundational step for any further characterization.

| Identifier | Value |

| IUPAC Name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide |

| Molecular Formula | C₁₄H₁₆N₂O₂S |

| Molecular Weight | 276.36 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C |

| Chemical Structure |  |

Note: Data is algorithmically generated and should be confirmed via experimental analysis.

Key Physicochemical Properties and Their Determination

The following sections detail the importance of key physicochemical properties and provide standardized protocols for their experimental determination.

Melting Point: A Criterion of Purity

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity.[4] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

This method relies on heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid transitions to a liquid.[7][9]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point. This will inform the more precise measurement to follow.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Replicate: Perform the determination in triplicate to ensure reproducibility.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[2] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development.

This is the gold-standard method for determining thermodynamic solubility. It involves creating a saturated solution and measuring the concentration of the dissolved compound.[6]

Step-by--Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation at the same controlled temperature to avoid temperature-dependent solubility changes.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing membrane permeability, plasma protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.[10]

This classic method directly measures the partitioning of a compound between two immiscible phases.[11][12]

Step-by-Step Methodology:

-

Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., the phase in which it is more soluble).

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated buffer. Add a small amount of the compound stock solution.

-

Equilibration: Shake the vial for a set period (e.g., 30 minutes to 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and the aqueous buffer (Cₐ) layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The distribution coefficient (D) is the ratio of the concentrations. LogD is the base-10 logarithm of this ratio: D = Cₒ / Cₐ LogD₇.₄ = log₁₀(D)

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, there are two potential ionization centers: the acidic sulfonamide proton and the basic amino group. Knowing the pKa values is crucial as ionization state affects solubility, permeability, and target binding.[13]

This method leverages the change in a compound's retention time on a reversed-phase HPLC column as a function of mobile phase pH to determine its pKa.[14]

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 50% acetonitrile in water) but buffered at different pH values, spanning a range that brackets the expected pKa(s) (e.g., from pH 2 to pH 10).

-

HPLC Analysis: For each mobile phase, inject a standard solution of the compound and record the retention time (tᵣ).

-

Data Plotting: Plot the retention time (or capacity factor, k') against the pH of the mobile phase.

-

pKa Determination: The resulting plot will be sigmoidal for an ionizable compound. The pKa corresponds to the pH at the inflection point of the curve. This can be determined by fitting the data to a suitable equation or by finding the maximum of the first derivative of the curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons of the dimethylphenyl group, and the protons of the amino and sulfonamide groups. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the aliphatic methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide include:

-

N-H stretching (amino group): Two bands typically in the range of 3300-3500 cm⁻¹.

-

N-H stretching (sulfonamide): A single band around 3250 cm⁻¹.

-

S=O stretching (sulfonamide): Two strong bands, asymmetric stretching around 1330-1370 cm⁻¹ and symmetric stretching around 1140-1180 cm⁻¹.[16]

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be the primary ion observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns for sulfonamides, often involving the loss of SO₂ (64 Da) and cleavage of the S-N bond.[3][17]

Conclusion

References

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- Kantharaj, E., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1545-1556.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).

- Badowska-Roslonek, K., et al. (2021). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery, 16(11), 1333-1354.

- Melting point determin

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Measuring the Melting Point. (2023). Westlab Canada.

- Melting point determin

- Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.

- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Amity University.

- experiment (1) determination of melting points. (2021). University of Technology, Iraq.

- How to Determine Solubility. (n.d.). wikiHow.

- Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. (n.d.).

- Shake Flask logK. (2017). Lokey Lab Protocols.

- 2.2: Solubility Lab. (2021). Chemistry LibreTexts.

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Rules of Solubility in W

- LogP / LogD shake-flask method v1. (n.d.).

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.

- Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509.

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). PMC - NIH.

- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).

- Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (n.d.).

- Order. (n.d.). ChemUniverse.

- Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis. (n.d.). Benchchem.

- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w

- FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (n.d.).

- 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR. (n.d.). Sigma-Aldrich.

- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC - PubMed Central.

- Practical Report On The Pka. (n.d.). Scribd.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). ChemRxiv.

- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). RSC Publishing.

- Synthesis and characterization of some sulfonamide dervatives. (n.d.).

- Determination of Sulfonamides by NMR Spectroscopy. (1984). YAKHAK HOEJI.

- 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide. (n.d.). ProcessPointChemicals.

- 4-Amino-N-phenylbenzenesulfonamide AldrichCPR. (n.d.). Sigma-Aldrich.

- 4-Amino-N,N-dimethyl-benzenesulfonamide. (n.d.). Oakwood Chemical.

Sources

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. | Semantic Scholar [semanticscholar.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. davjalandhar.com [davjalandhar.com]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. This document will cover its chemical identity, structural elucidation, synthesis, and potential therapeutic applications, offering field-proven insights for researchers in the pharmaceutical sciences.

Chemical Identity and Structure

CAS Number: 100341-61-7

Systematic IUPAC Name: 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

Also known as N-(2,4-dimethylphenyl)sulfanilamide, this compound belongs to the sulfonamide class of organic molecules. The core structure consists of a benzenesulfonamide moiety substituted with an amino group at the para (4-) position of the benzene ring. The sulfonamide nitrogen is further substituted with a 2,4-dimethylphenyl group.

The presence of the sulfonamide functional group is a key feature, as it is a well-established pharmacophore in a multitude of clinically approved drugs.[1][2] The specific substitution pattern of the 2,4-dimethylphenyl ring influences the molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.

Structural Elucidation:

The chemical structure of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is characterized by the following key features:

-

Benzenesulfonamide Core: A central phenyl ring attached to a sulfonamide group (-SO₂NH-).

-

Para-Amino Group: An amino group (-NH₂) at the 4-position of the benzenesulfonamide ring, a common feature in many antibacterial sulfonamides.

-

N-Substitution: The sulfonamide nitrogen is bonded to a 2,4-dimethylphenyl (2,4-xylyl) group. The ortho and para methyl groups on this phenyl ring introduce steric hindrance and alter the electronic distribution of the molecule compared to its unsubstituted or other dimethyl-substituted isomers.

Caption: Chemical structure of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Physicochemical Properties

While specific experimentally determined data for this particular isomer is not widely published, the physicochemical properties can be predicted based on its structure and comparison with related sulfonamides.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂S | - |

| Molecular Weight | 276.36 g/mol | - |

| Appearance | Likely a solid at room temperature | General property of similar sulfonamides |

| Solubility | Expected to be poorly soluble in water, more soluble in organic solvents. | General property of sulfonamides |

| pKa | The amino group will have a basic pKa, and the sulfonamide N-H will be weakly acidic. | General property of sulfonamides |

Synthesis Methodology

The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide typically follows a well-established synthetic route for N-substituted sulfonamides. The most common approach involves the reaction of a substituted sulfonyl chloride with an appropriate amine.

General Synthetic Workflow:

Caption: General synthetic workflow for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Detailed Experimental Protocol (Exemplary):

This protocol is a representative procedure based on general methods for sulfonamide synthesis and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

In a fume hood, cool a flask containing chlorosulfonic acid (e.g., 5 equivalents) in an ice bath.

-

Slowly and portion-wise, add acetanilide (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 60-70 °C) for a period (e.g., 1-2 hours) until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of N-(4-acetamidophenylsulfonyl)-2,4-dimethylaniline

-

Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or acetone.

-

Add 2,4-dimethylaniline (1 to 1.2 equivalents) to the solution. If not using pyridine as the solvent, a base like triethylamine or sodium carbonate may be added to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water or dilute acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified N-(4-acetamidophenylsulfonyl)-2,4-dimethylaniline.

Step 3: Hydrolysis to 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

-

Suspend the N-(4-acetamidophenylsulfonyl)-2,4-dimethylaniline in an aqueous acidic solution (e.g., dilute hydrochloric acid) or a basic solution (e.g., aqueous sodium hydroxide).

-

Heat the mixture under reflux for a sufficient time to achieve complete hydrolysis of the acetyl group (monitored by TLC).

-

If acidic hydrolysis was used, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the free amine.

-

If basic hydrolysis was used, cool the mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent to yield pure 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Potential Applications in Drug Development

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with a wide array of biological activities.[2][3] While specific research on 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is not extensively documented in publicly available literature, its structural features suggest potential for investigation in several therapeutic areas.

Potential Therapeutic Targets:

-

Antibacterial Agents: The sulfanilamide scaffold is the basis for the sulfa class of antibiotics. These compounds act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]

-

Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

-

Anticancer Agents: Certain sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[3]

-

Anti-inflammatory Agents: The sulfonamide moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

The 2,4-dimethylphenyl substitution on the sulfonamide nitrogen can influence the compound's binding affinity and selectivity for different biological targets compared to other isomers or unsubstituted analogs. This highlights the importance of exploring the structure-activity relationships of this specific molecule.

Conclusion and Future Directions

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide represents a synthetically accessible derivative within the versatile sulfonamide class of compounds. While detailed biological studies on this specific isomer are limited in the public domain, its structural similarity to known bioactive molecules suggests a strong potential for its inclusion in drug discovery screening programs. Future research should focus on its synthesis and purification, followed by a comprehensive evaluation of its biological activities against various therapeutic targets. Such studies will be crucial in elucidating the specific structure-activity relationships conferred by the 2,4-dimethylphenyl substitution and in unlocking the potential of this compound in the development of novel therapeutics.

References

-

Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed. [Link]

-

Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]

Sources

"mechanism of action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide"

An In-Depth Technical Guide to the Core Mechanism of Action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

This guide provides a detailed exploration of the potential mechanisms of action for the compound 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. As a member of the benzenesulfonamide class, its biological activities are likely dictated by established pharmacophores within its structure. This document will delve into the primary and secondary putative mechanisms, structure-activity relationships, and the experimental protocols required for their validation.

Introduction: The Benzenesulfonamide Scaffold

Benzenesulfonamides are a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities. The versatility of this scaffold lies in the ability to modify the aromatic ring and the sulfonamide nitrogen, allowing for the fine-tuning of physicochemical properties and target specificity. The subject of this guide, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, possesses key structural features that suggest two primary, well-documented mechanisms of action: inhibition of dihydropteroate synthase (DHPS) and inhibition of carbonic anhydrases (CAs).

Primary Putative Mechanisms of Action

Based on its structural analogy to other characterized benzenesulfonamides, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is predicted to exert its biological effects primarily through one of two major pathways.

Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The foundational mechanism for many 4-aminobenzenesulfonamides is the disruption of the bacterial folic acid synthesis pathway.[1]

The Causality of Inhibition:

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[2] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[3][4] By binding to the active site of the enzyme, they prevent the incorporation of PABA, thereby halting the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis and cell growth.[1] Consequently, the inhibition of DHPS leads to a bacteriostatic effect.[1]

Structural Rationale for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide as a DHPS Inhibitor:

-

The 4-Amino Group: This is the key PABA-mimicking moiety. Its presence is a strong indicator of potential DHPS inhibitory activity.

-

The Benzenesulfonamide Core: This provides the appropriate scaffold to position the 4-amino group within the DHPS active site.

-

The N-(2,4-dimethylphenyl) Group: This lipophilic group will interact with hydrophobic pockets within or near the enzyme's active site, influencing binding affinity and potentially the spectrum of antibacterial activity.

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and the Site of Sulfonamide Inhibition.

Carbonic Anhydrase (CA) Inhibition

A prominent activity of benzenesulfonamides is the potent inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes.[5] There are 15 known human CA isoforms, which are involved in a multitude of physiological processes, including pH regulation, respiration, and electrolyte balance.[6]

The Causality of Inhibition:

The catalytic mechanism of CA involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule. Primary sulfonamides (R-SO2NH2) are powerful inhibitors because, in their deprotonated (anionic) form (R-SO2NH-), they bind to the Zn(II) ion in the enzyme's active site, coordinating with it and displacing the catalytic hydroxide ion.[6] This binding is stabilized by a network of hydrogen bonds with active site residues, effectively shutting down the enzyme's catalytic activity.

Structural Rationale for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide as a CA Inhibitor:

-

The Primary Sulfonamide Moiety: The -SO2NH- group is the critical zinc-binding group (ZBG).

-

The Aryl Ring System: The benzenesulfonamide and the N-phenyl rings can form extensive van der Waals and pi-pi stacking interactions with hydrophobic residues in the CA active site.

-

The 2,4-dimethylphenyl Group: The substitution pattern on the N-phenyl ring is crucial for determining isoform selectivity. The methyl groups can interact with specific sub-pockets in the active sites of different CA isoforms, leading to varying inhibitory potencies.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Secondary and Emerging Mechanisms of Action

Beyond the two primary mechanisms, the benzenesulfonamide scaffold is present in compounds that exhibit other important biological activities.

-

HIV-1 Capsid Inhibition: Certain benzenesulfonamide-containing molecules have been identified as potent inhibitors of the HIV-1 capsid (CA) protein.[7][8][9] These inhibitors can disrupt the viral replication cycle at both early and late stages.[9]

-

Keap1-Nrf2 PPI Inhibition: Derivatives with two arylsulfonamido groups have been shown to inhibit the protein-protein interaction between Keap1 and Nrf2.[10][11][12] This leads to the activation of the Nrf2 pathway, a key regulator of cellular responses to oxidative stress.

-

TRPV4 Inhibition: Some benzenesulfonamide analogs act as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, showing potential for treating conditions like acute lung injury.[13]

Structure-Activity Relationships (SAR)

The biological activity of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is governed by the interplay of its three key structural components:

| Structural Component | Role in DHPS Inhibition | Role in CA Inhibition |

| 4-Amino Group | Essential for mimicking PABA and competitive binding.[3][4] | Generally, does not directly participate in binding to the zinc ion but can form hydrogen bonds with active site residues, influencing affinity and selectivity. |

| Sulfonamide Bridge | Acts as a rigid linker, positioning the 4-aminophenyl group correctly. | The primary zinc-binding group. Its deprotonation is crucial for high-affinity binding.[6] |

| N-(2,4-dimethylphenyl) Group | Interacts with hydrophobic regions of the DHPS active site. The substitution pattern affects potency and bacterial spectrum. | Critically influences isoform selectivity by interacting with different hydrophobic and hydrophilic sub-pockets of the various CA active sites.[5][14] |

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a series of well-defined experiments are necessary.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a cell-free enzymatic assay to quantify the inhibitory potential of the test compound against DHPS.

Workflow: DHPS Inhibition Assay

Caption: Workflow for a DHPS Enzymatic Inhibition Assay.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation:

-

Express and purify recombinant DHPS from the target bacterial species (e.g., E. coli).

-

Prepare stock solutions of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHP) in an appropriate buffer (e.g., Tris-HCl with MgCl2).

-

-

Compound Preparation:

-

Prepare a stock solution of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in DMSO.

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add the test compound at various concentrations. Include a positive control (e.g., sulfamethoxazole) and a negative control (vehicle, e.g., DMSO).

-

Add the DHPS enzyme to all wells and pre-incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the substrates (PABA and DHP).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a quenching agent).

-

Quantify the product (dihydropteroate) or the consumption of a substrate. This can often be done using a coupled spectrophotometric or fluorometric assay.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Carbonic Anhydrase (CA) Inhibition Assay (Fluorescent Thermal Shift)

This protocol outlines a high-throughput method to assess the binding of the test compound to different CA isoforms.

Step-by-Step Methodology:

-

Protein and Compound Preparation:

-

Obtain purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

-

Prepare a stock solution and serial dilutions of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide in DMSO.

-

-

Assay Setup:

-

In a 96-well or 384-well PCR plate, add the CA isoform in a suitable buffer.

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

-

Add the test compound at various concentrations. Include a positive control (e.g., acetazolamide) and a negative control (vehicle).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, increasing the temperature from approximately 25°C to 95°C.

-

Monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

As the protein unfolds (denatures), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

Binding of a ligand (the inhibitor) stabilizes the protein, resulting in a positive shift in the Tm.

-

The change in melting temperature (ΔTm) is plotted against the compound concentration to determine the binding affinity.

-

Quantitative Data for Analogous Compounds

| Compound Class | Target | Representative Ki or IC50 | Reference(s) |

| Benzenesulfonamides | hCA I | 41.5 - 1500 nM | [15] |

| Benzenesulfonamides | hCA II | 30.1 - 755 nM | [15] |

| Benzenesulfonamides | hCA IX (Tumor-associated) | 1.5 - 38.9 nM | [15] |

| Benzenesulfonamides | hCA XII (Tumor-associated) | 0.8 - 12.4 nM | [15] |

| Sulfadiazine | DHPS (E. coli) | Ki = 2.5 µM | [4] |

| 4,4'-Diaminodiphenylsulfone | DHPS (E. coli) | Ki = 5.9 µM | [4] |

Conclusion

The molecular architecture of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide strongly suggests a dual potential for biological activity, primarily as an antibacterial agent through the inhibition of dihydropteroate synthase and as an inhibitor of various carbonic anhydrase isoforms. The N-(2,4-dimethylphenyl) substitution is a critical determinant for its interaction with these targets, likely conferring a unique profile of potency and selectivity. The experimental protocols detailed herein provide a robust framework for the empirical validation of these putative mechanisms and for the precise quantification of its inhibitory activity. Further investigation into its pharmacokinetic and pharmacodynamic properties will be essential to fully elucidate its therapeutic potential.

References

-

Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13379. Available from: [Link]

-

Lee, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 243, 114758. Available from: [Link]

-

Lee, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Rutgers University Libraries. Available from: [Link]

-

McCullough, J. L., & Maren, T. H. (1974). Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. Molecular Pharmacology, 10(1), 140-145. Available from: [Link]

-

McCullough, J. L., & Maren, T. H. (1974). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy, 5(1), 80-86. Available from: [Link]

-

Ghorab, M. M., et al. (2022). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Molecules, 27(19), 6538. Available from: [Link]

-

Lee, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 243, 114758. Available from: [Link]

-

Hassan, A., et al. (2023). 4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Scientific Reports, 13(1), 1-17. Available from: [Link]

-

Li, P., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Available from: [Link]

-

Wiese, M., et al. (1996). New antifolate 4,4'-diaminodiphenyl sulfone substituted 2,4-diamino-5-benzylpyrimidines. Proof of their dual mode of action and autosynergism. Archiv der Pharmazie, 329(3), 161-168. Available from: [Link]

-

Wikipedia contributors. (2023, September 21). Dihydropteroate synthase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1139-1144. Available from: [Link]

-

Patel, K. D., & Patel, H. D. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Journal of Emerging Technologies and Innovative Research (JETIR), 6(4). Available from: [Link]

-

Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(13), 5003. Available from: [Link]

-

Smirnov, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12510. Available from: [Link]

-

Ajeet, et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4, 135-153. Available from: [Link]

-

Vaškevičienė, I., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. Available from: [Link]

-

Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5283. Available from: [Link]

-

Kadhim, W. R., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 19(6), 1339. Available from: [Link]

-

Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Available from: [Link]

-

Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5283. Available from: [Link]

-

Rashid, U., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2018, 1-11. Available from: [Link]

-

Mary, Y. S., et al. (2023). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1275, 134650. Available from: [Link]

-

Villalobos-Molina, R., et al. (2023). Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. ResearchGate. Available from: [Link]

-

Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. Available from: [Link]

-

Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(5), 1-11. Available from: [Link]

Sources

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. Research Portal [scholarship.libraries.rutgers.edu]

- 13. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Overview & Strategic Imperative

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, representing a privileged scaffold that has given rise to a multitude of therapeutic agents.[1] These compounds are renowned for their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2] The subject of this guide, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, is a member of this versatile class. Its structural features—a primary aromatic amine, a benzenesulfonamide core, and a substituted N-phenyl ring—suggest a rich potential for diverse biological interactions.

This document serves as a comprehensive technical guide for the systematic in vitro evaluation of this compound. As a Senior Application Scientist, the perspective offered herein is grounded in field-proven insights, emphasizing not just the "how" but the critical "why" behind each experimental choice. The objective is to construct a logical, self-validating workflow that rigorously interrogates the compound's cytotoxic profile, antimicrobial potential, and specific mechanistic actions through enzyme inhibition, thereby building a robust preclinical data package.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of any biological evaluation. These parameters influence solubility, cell permeability, and target engagement. The properties for the structurally related isomer, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, are presented below as a representative profile.

| Property | Value | Source |

| IUPAC Name | 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | PubChem[3] |

| CAS Number | 6973-47-3 | PubChem[3] |

| Molecular Formula | C₁₄H₁₆N₂O₂S | PubChem[3] |

| Molecular Weight | 276.36 g/mol | PubChem[3] |

| InChI Key | QFJZPNSHJNCXMO-UHFFFAOYSA-N | PubChem[3] |

A Strategic Workflow for In Vitro Evaluation

The initial assessment of a novel chemical entity requires a tiered, logical progression from broad toxicity screening to more focused, mechanism-of-action studies. This approach ensures that resources are allocated efficiently, de-risking the candidate at each critical stage. The following workflow represents a robust strategy for characterizing 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Data Presentation: Antimicrobial Profile

Results should be tabulated against a panel of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Experimental Value | Experimental Value |

| Bacillus subtilis | Positive | Experimental Value | Experimental Value |

| Escherichia coli | Negative | Experimental Value | Experimental Value |

| Pseudomonas aeruginosa | Negative | Experimental Value | Experimental Value |

Section 4: Mechanistic Elucidation via Enzyme Inhibition

Should the initial screens indicate promising activity, the next logical step is to investigate the compound's mechanism of action. Sulfonamides are well-documented enzyme inhibitors, and evaluating activity against key targets can provide critical mechanistic insights. [4]

Rationale and Target Selection

Based on the extensive literature on sulfonamides, several enzyme classes are high-priority targets:

-

Carbonic Anhydrases (CAs): Inhibition of CAs is relevant for applications in glaucoma, and certain isoforms are overexpressed in tumors. [4][5]* Dihydropteroate Synthase (DHPS): This is the classical target for antibacterial sulfonamides, where they act as competitive inhibitors in the bacterial folic acid synthesis pathway. [4][6]* Cyclooxygenases (COX-1/COX-2): Inhibition of COX enzymes is the mechanism behind many anti-inflammatory drugs. [4][7]* Tyrosine Kinases (e.g., VEGFR-2): Many modern anticancer drugs target kinases, and sulfonamide-containing molecules have shown potent inhibitory activity. [8][9]

Generalized Protocol: In Vitro Enzyme Inhibition Assay

While specific substrates and detection methods vary, the general protocol for an in vitro enzyme inhibition assay is conserved.

-

Reagent Preparation: Prepare stock solutions of the target enzyme, its specific substrate, and the test compound (4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide) in an appropriate assay buffer.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the sulfonamide inhibitor at a range of concentrations. [4]Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme). [4]3. Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. [4]4. Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the product formation over time using a microplate reader (detecting changes in absorbance or fluorescence, depending on the assay).

-

Data Analysis: Determine the initial reaction rates from the kinetic data. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value.

Data Presentation: Enzyme Inhibition Profile

The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀).

| Enzyme Target | Biological Relevance | IC₅₀ (nM or µM) |

| Carbonic Anhydrase II | Glaucoma, Diuretic | Experimental Value |

| Dihydropteroate Synthase | Antibacterial | Experimental Value |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Experimental Value |

| VEGFR-2 | Anticancer | Experimental Value |

Section 5: Conclusion and Path Forward

This guide has outlined a systematic, multi-tiered strategy for the comprehensive in vitro evaluation of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. By progressing from broad cytotoxicity and antimicrobial screening to specific enzyme inhibition assays, a researcher can efficiently build a detailed profile of the compound's biological activity.

The results from these studies will dictate the path forward. Potent and selective cytotoxicity against cancer cell lines would warrant further investigation into apoptotic pathways and progression to in vivo xenograft models. [8]Significant antibacterial activity, particularly against resistant strains, would justify further medicinal chemistry efforts to optimize the structure. [6]Identification of a potent enzyme inhibitor provides a clear mechanistic hypothesis that can be further validated through advanced biophysical techniques and cellular target engagement assays before advancing to animal models of disease.

References

-

Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). Retrieved from [Link]

-

Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2012). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Anti-microbial activities of sulfonamides using disc diffusion method. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2023). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]

-

Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2022). Molecules. Retrieved from [Link]

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). African Journal of Biotechnology. Retrieved from [Link]

-

In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2023). RSC Advances. Retrieved from [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). Pharmaceuticals. Retrieved from [Link]

-

Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. (2018). International Journal of Molecular Sciences. Retrieved from [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2022). Molecules. Retrieved from [Link]

-

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors. (2011). European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | C14H16N2O2S | CID 238038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, a member of the vast and pharmacologically significant sulfonamide class of compounds. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly available literature, this guide synthesizes established principles of sulfonamide chemistry to present a robust technical profile. We will delve into its inferred synthesis, structural characterization, potential mechanisms of action, and prospective applications, drawing upon the rich history and well-understood properties of its chemical relatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced world of sulfonamide chemistry.

Introduction to the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone of medicinal chemistry, dating back to the discovery of the antibacterial properties of Prontosil in the 1930s.[1] This discovery ushered in the era of sulfa drugs and laid the groundwork for the development of a multitude of therapeutic agents. The general structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), provides a versatile scaffold that can be readily modified to modulate biological activity.[1] These modifications have led to the creation of drugs with a wide array of applications, including antibacterial, diuretic, anticonvulsant, and anticancer properties. The 4-amino substitution on the benzene ring is a particularly important feature, as seen in the archetypal sulfanilamide, and is known to be crucial for the antibacterial activity of many sulfa drugs.

Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide: A Probable Pathway

While a specific, documented synthesis for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is not readily found in the literature, a highly probable and efficient synthetic route can be inferred from established methods for preparing N-aryl benzenesulfonamides. The most common approach involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.

A logical two-step synthesis is proposed, starting from the readily available 4-nitrobenzenesulfonyl chloride. This strategy is advantageous as the nitro group can be reduced to the desired amino group in the final step, a common tactic in the synthesis of aromatic amines.

Step 1: Sulfonamide Bond Formation

The initial step involves the nucleophilic attack of the amino group of 2,4-dimethylaniline on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) to the solution and stir.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to an amine. Several well-established methods can be employed for this transformation, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

Experimental Protocol: Synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

-

Reaction Setup: Dissolve the N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide (1.0 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization to afford pure 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Structural Characterization

The identity and purity of the synthesized 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide would be confirmed using a combination of standard spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings, the methyl groups on the dimethylphenyl ring, the amine (-NH₂) protons, and the sulfonamide (-SO₂NH-) proton. The integration of these signals would confirm the proton count. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the methyl carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide N-H, S=O stretching of the sulfonyl group, and C-N stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₆N₂O₂S), confirming its molecular formula. |

| Elemental Analysis | The percentage composition of carbon, hydrogen, nitrogen, and sulfur would match the calculated values for the molecular formula. |

Potential Mechanism of Action and Biological Activity

The biological activity of sulfonamides is diverse and highly dependent on their substitution patterns. While specific biological data for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is not available, we can infer potential activities based on its structural features.

A. As an Antibacterial Agent:

The 4-aminobenzenesulfonamide moiety is the classic pharmacophore for antibacterial sulfa drugs. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these sulfonamides block the bacterial metabolic pathway. Human cells are unaffected as they obtain folic acid from their diet.

B. As a Carbonic Anhydrase Inhibitor:

The benzenesulfonamide scaffold is also a well-known inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The binding of sulfonamides to the zinc ion in the active site of CAs is a key interaction. The substitution pattern on the benzene ring and the sulfonamide nitrogen can influence the potency and isoform selectivity of these inhibitors.

C. Other Potential Activities:

The broader class of N-aryl benzenesulfonamides has been explored for a range of other biological activities, including anti-inflammatory, and anticancer effects.[2][3] The specific activity of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide would need to be determined through in vitro and in vivo screening.

Visualizing the Potential Mechanism of Action (Antibacterial)

Caption: Inferred antibacterial mechanism via competitive inhibition of DHPS.

Physicochemical Properties (Predicted)

While experimental data is not available, computational methods can provide an estimation of the physicochemical properties of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide. These properties are crucial for predicting its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion). A similar compound, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (PubChem CID: 238038), has the following computed properties which can serve as an approximation[4]:

| Property | Predicted Value (for 2,6-dimethyl analog) |

| Molecular Weight | 276.36 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 77.8 Ų |

These predicted values suggest that the compound has drug-like properties according to Lipinski's rule of five.

Conclusion and Future Directions

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide represents an intriguing yet underexplored member of the benzenesulfonamide family. Based on the well-established chemistry of this class of compounds, a straightforward synthetic route can be proposed, and its structure can be unambiguously confirmed using standard analytical techniques. Its structural similarity to known antibacterial agents and carbonic anhydrase inhibitors suggests that it may possess interesting biological activities.

Future research should focus on the actual synthesis and characterization of this compound to validate the proposed methods and obtain precise physicochemical data. Subsequently, comprehensive biological screening is warranted to elucidate its potential therapeutic applications. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could further optimize its biological profile and pave the way for the development of novel therapeutic agents. The rich history of sulfonamides in medicine suggests that even subtle structural modifications can lead to significant pharmacological discoveries.

References